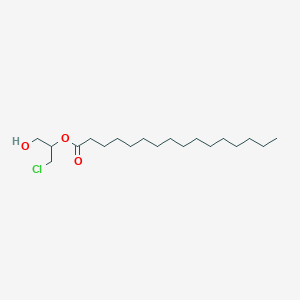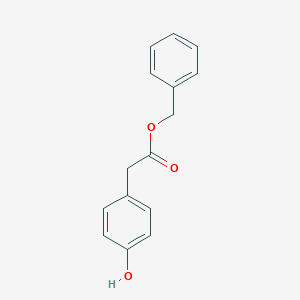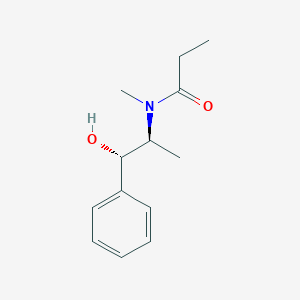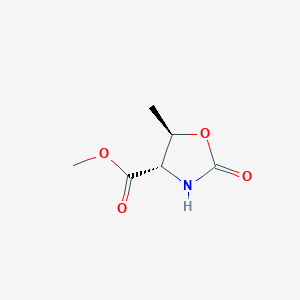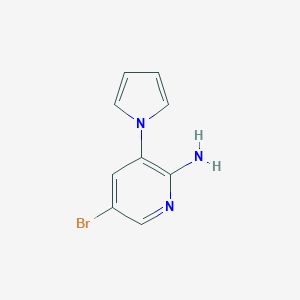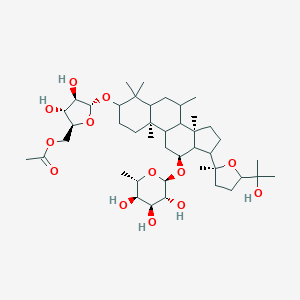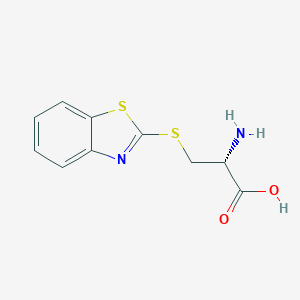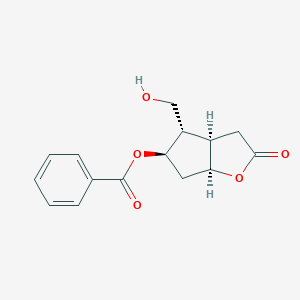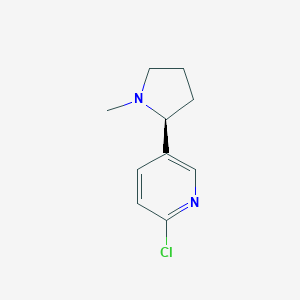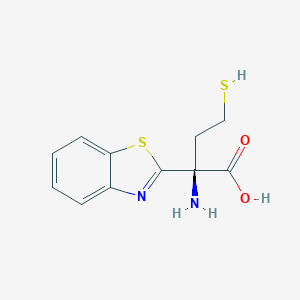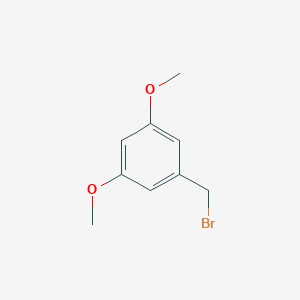
3,5-Dimethoxybenzyl bromide
Overview
Description
3,5-Dimethoxybenzyl bromide is an organic compound with the chemical formula C9H11BrO2. It is an aromatic bromide characterized by the presence of two methoxy groups attached to a benzene ring, along with a bromomethyl group. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various bioactive molecules, pharmaceuticals, and other organic compounds .
Mechanism of Action
Target of Action
3,5-Dimethoxybenzyl bromide is an aromatic bromide . It is primarily used as a reactant in the synthesis of various biologically active molecules . The specific targets of this compound can vary depending on the context of its use.
Mode of Action
The mode of action of this compound is largely dependent on the specific reaction it is involved in. As a bromide, it can act as an electrophile, reacting with nucleophiles in various organic reactions . This allows it to form bonds with a variety of different compounds, making it a versatile tool in organic synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific compounds it is used to synthesize. For example, it may be used in the synthesis of 3,4,3′,5′-tetramethoxystilbene , a compound which could potentially affect various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific compounds it is used to synthesizeInstead, the compounds it helps create may have various effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other compounds, temperature, and pH . It should be stored at a temperature of 2-8°C . Safety precautions should be taken while handling this compound, including the use of personal protective equipment and ensuring adequate ventilation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethoxybenzyl bromide is typically synthesized by the bromination of 3,5-dimethoxybenzyl alcohol. The reaction involves the substitution of the hydroxyl group with a bromine atom, usually in the presence of a catalyst such as an alkali. The reaction conditions often include the use of bromine or a brominating agent under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxybenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: Reduction can lead to the formation of 3,5-dimethoxytoluene.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: 3,5-Dimethoxybenzylamine, 3,5-dimethoxybenzylthiol.
Oxidation: 3,5-Dimethoxybenzaldehyde, 3,5-dimethoxybenzoic acid.
Reduction: 3,5-Dimethoxytoluene.
Scientific Research Applications
3,5-Dimethoxybenzyl bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of bioactive molecules that can act as enzyme inhibitors or receptor modulators.
Medicine: Utilized in the development of drugs with potential therapeutic effects, such as anti-tumor and antibacterial agents.
Industry: Applied in the production of specialty chemicals, fragrances, and dyes
Comparison with Similar Compounds
3,5-Dimethoxybenzyl bromide can be compared with other similar compounds, such as:
3-Methoxybenzyl bromide: Lacks the second methoxy group, leading to different reactivity and applications.
4-Methoxybenzyl bromide: The methoxy group is positioned differently on the benzene ring, affecting its chemical behavior.
3,4,5-Trimethoxybenzyl chloride: Contains an additional methoxy group and a chloride instead of a bromide, resulting in distinct properties and uses.
Uniqueness: The presence of two methoxy groups in this compound enhances its reactivity and makes it a valuable intermediate in the synthesis of various complex molecules. Its unique structure allows for specific interactions in chemical reactions, making it a preferred choice in many synthetic pathways .
Properties
IUPAC Name |
1-(bromomethyl)-3,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHIGJGJAPYFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361564 | |
| Record name | 3,5-Dimethoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877-88-3 | |
| Record name | 3,5-Dimethoxybenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a common synthetic route to produce 3,5-Dimethoxybenzyl bromide?
A1: A two-step synthesis demonstrates efficiency in producing this compound []. First, 3,5-dimethoxybenzoic acid undergoes reduction using Sodium borohydride (NaBH4) and Iodine (I2) to yield 3,5-dimethoxybenzyl alcohol. Subsequently, bromination with 40% Hydrobromic acid (HBr) yields the desired this compound with an overall yield of 70%. []
Q2: How does the structure of this compound relate to its applications in synthesizing complex molecules?
A2: The presence of the bromide group allows for facile substitution reactions, making it a valuable precursor for various compounds. For instance, it acts as a starting material in the synthesis of novel stilbenes by reacting with sodium cyanide, undergoing subsequent hydrolysis, condensation, and demethylation. [] Additionally, it enables the synthesis of deuterated and tritiated forms of Δ8 and Δ9 - tetrahydrocannabinol (THC). This involves a cross-coupling reaction with 4-buten-magnesium bromide in the presence of Lithium di-copper tetrachloride (Li2CuCl4) to yield 1-(3,5-dimethoxyphenyl)-4-pentene. Further reactions eventually lead to the desired THC analogs. []
Q3: Has the crystal structure of this compound been determined, and if so, what insights does it provide?
A3: Yes, the crystal structures of both this compound and its close analog, 3,4,5-trimethoxybenzyl bromide, have been determined using powder X-ray diffraction data. [] Interestingly, despite the seemingly minor structural difference of a single methoxy group at the 4-position, the two compounds exhibit significant differences in their structural properties. This highlights the impact of even small changes in molecular structure on the overall solid-state arrangement and potentially on their reactivity and applications. []
Q4: Are there examples of this compound being used to synthesize complex supramolecular structures?
A4: Yes, researchers have successfully employed this compound in the construction of rotaxanes. By reacting this compound with an alpha-cyclodextrin (α-CD) complex of 1-(N-carbazole)-10-[4-(4-pyridinio)-1-pyridinio]decane in dimethylformamide (DMF), two isomeric []rotaxanes (2a and 2b) are formed. This highlights the ability of this compound to participate in reactions leading to complex molecular architectures with potential applications in materials science and nanotechnology. []
Q5: Beyond its use in material synthesis, has this compound been explored for its biological activity?
A5: Indeed, studies have investigated the photolysis of this compound and related compounds (chloride, iodide, and acetate) in various alcohols like methanol and tert-butyl alcohol. [] These studies shed light on the photochemical behavior of these benzyl derivatives and their potential reactivity in biological systems, particularly in the presence of light. While this specific research focuses on photochemical mechanisms, it provides a starting point for exploring the potential biological activities of this compound and its derivatives.
Q6: Are there any applications of this compound in the development of new antibacterial agents?
A6: Research indicates the potential of 3,5-dimethoxystilbene derivatives, synthesized using this compound as a precursor, as potential antibacterial agents. [] These derivatives show promising activity against drug-resistant bacteria, highlighting their importance in combating the growing threat of antimicrobial resistance. The synthesis involves a Wittig-Honner reaction of 3,5-dimethoxybenzyl phosphonate (derived from this compound) with an appropriate aldehyde. [] This avenue of research holds promise for developing new strategies to address the global challenge of drug-resistant infections.
Q7: Can this compound be used to synthesize natural products or their analogs?
A7: Yes, this compound plays a key role in efficiently synthesizing 3,5-dimethoxyhomophthalic acid, a crucial intermediate in the preparation of natural isocoumarins. [] This synthesis proceeds through a rhodium-catalyzed carbonylation of this compound to produce 3,5-dimethoxyphenylacetic acid, followed by o-formylation and oxidation to yield the desired 3,5-dimethoxyhomophthalic acid. [] This compound can then be used to synthesize various isocoumarins, including those structurally related to natural products like agrimonolide and achlisocoumarin 1. [] This highlights the utility of this compound in accessing valuable natural product-like scaffolds for potential medicinal chemistry applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(2-oxo-2-phenylmethoxyethyl)phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B132228.png)
